6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid

Catalog No.
S12792270
CAS No.
M.F
C30H42O7
M. Wt
514.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trio...

Product Name

6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid

IUPAC Name

6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid

Molecular Formula

C30H42O7

Molecular Weight

514.6 g/mol

InChI

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18,21-22,34H,8-14H2,1-7H3,(H,36,37)

InChI Key

RDMQPKIDHAFXKA-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C

The compound 6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid is a complex organic molecule with significant structural features. Its molecular formula is C30H46O3C_{30}H_{46}O_3, and it features a unique arrangement of functional groups that contribute to its chemical properties. The compound contains multiple methyl groups and a cyclopenta[a]phenanthrene backbone, which is characteristic of certain steroid-like structures.

The compound's structure can be represented in various formats including SMILES and InChI. For instance, the SMILES notation is:

This indicates a complex arrangement of carbon chains and functional groups that play critical roles in its reactivity and biological activity.

The chemical reactivity of this compound is influenced by its functional groups. The presence of the carboxylic acid moiety (-COOH) allows for potential acid-base reactions and esterification. The ketone groups (C=O) can participate in nucleophilic addition reactions. Additionally, the multiple double bonds within the structure suggest potential for electrophilic addition reactions.

Reactions may include:

  • Esterification: Reacting with alcohols to form esters.
  • Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride.
  • Electrophilic Addition: The double bonds may react with electrophiles under appropriate conditions.

This compound exhibits various biological activities due to its structural characteristics. Compounds with similar structures are often studied for their anti-inflammatory properties and potential therapeutic effects against diseases such as cancer and metabolic disorders.

Research indicates that compounds derived from similar triterpenoids demonstrate:

  • Anti-inflammatory effects: They can modulate immune responses and reduce inflammation in models of inflammatory bowel disease .
  • Antioxidant properties: Many terpenoids exhibit antioxidant activity, protecting cells from oxidative stress.
  • Anticancer activity: Some studies have shown that related compounds can inhibit tumor growth and induce apoptosis in cancer cells.

The synthesis of this compound can be approached through various organic synthesis techniques:

  • Multi-step Synthesis: Starting from simpler organic molecules, a series of reactions such as alkylation, oxidation, and cyclization can be employed to build the complex structure.
  • Natural Product Isolation: If this compound is derived from natural sources (e.g., plants), extraction methods such as solvent extraction or chromatography may be used to isolate it.
  • Total Synthesis: Advanced synthetic strategies involving protecting group chemistry and stereoselective reactions could be utilized to construct the molecule in a laboratory setting.

The applications of this compound span various fields:

  • Pharmaceuticals: Due to its potential biological activities, it may be developed into therapeutic agents for treating inflammatory diseases or cancer.
  • Nutraceuticals: Compounds with health benefits are often incorporated into dietary supplements.
  • Cosmetics: Its antioxidant properties could make it valuable in skincare formulations.

Several compounds share structural similarities with 6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid. These include:

Compound NameStructural FeaturesBiological Activity
Ganoderic Acid CTriterpenoid with similar hydroxyl and ketone groupsAnti-inflammatory and anticancer
Ginsenoside Rh2Triterpenoid saponin with steroid-like structureAntioxidant and anti-cancer
Oleanolic AcidPentacyclic triterpenoidHepatoprotective and anti-inflammatory

Uniqueness

The uniqueness of the target compound lies in its specific arrangement of methyl groups and the cyclopenta[a]phenanthrene core which may confer distinct biological activities not observed in other similar compounds. This structural complexity could lead to unique interactions within biological systems that warrant further investigation.

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

514.29305367 g/mol

Monoisotopic Mass

514.29305367 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-09-2024

Explore Compound Types